Ethyl 3-oxopiperazine-1-carboxylate
CAS No.: 59701-99-4
Cat. No.: VC3803361
Molecular Formula: C7H12N2O3
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59701-99-4 |
---|---|
Molecular Formula | C7H12N2O3 |
Molecular Weight | 172.18 g/mol |
IUPAC Name | ethyl 3-oxopiperazine-1-carboxylate |
Standard InChI | InChI=1S/C7H12N2O3/c1-2-12-7(11)9-4-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) |
Standard InChI Key | CWVCSOZZZJTENQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCNC(=O)C1 |
Canonical SMILES | CCOC(=O)N1CCNC(=O)C1 |
Introduction
Structural and Physicochemical Properties
Ethyl 3-oxopiperazine-1-carboxylate has the molecular formula C₇H₁₂N₂O₃ and a molecular weight of 172.18 g/mol . Its structure features a six-membered piperazine ring with a ketone (C=O) at the 3-position and an ethyl ester (–COOEt) at the 1-position. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Density | ~1.1 g/cm³ (estimated) | |
Boiling Point | Not explicitly reported | – |
Melting Point | Not explicitly reported | – |
Solubility | Soluble in polar organic solvents (e.g., DMF, methanol) |
The compound’s reactivity is influenced by the electron-withdrawing ketone and ester groups, which enhance its susceptibility to nucleophilic and electrophilic attacks .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves the reaction of piperazine with ethyl chloroformate in the presence of a base (e.g., triethylamine) under reflux conditions . A typical procedure is as follows:
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Reagents: Piperazine, ethyl chloroformate, triethylamine, anhydrous DMF.
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Conditions: Reflux at 80–100°C for 12–24 hours.
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Purification: Column chromatography or recrystallization from ethanol .
This method yields the target compound with a purity of ≥98% .
Industrial Methods
Industrial production often employs continuous flow reactors to optimize yield (≥85%) and minimize byproducts. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly adopted to enhance sustainability .
Chemical Reactivity and Derivative Formation
Ethyl 3-oxopiperazine-1-carboxylate participates in three primary reaction types:
Oxidation
The ketone group can be oxidized to a carboxylic acid using agents like KMnO₄ or CrO₃ . For example:
Reduction
The ketone is reduced to a hydroxyl group with NaBH₄ or LiAlH₄, yielding hydroxyazetidine derivatives .
Substitution
The ethyl ester undergoes nucleophilic substitution with amines or alcohols, forming amides or ethers. For instance, reaction with benzylamine produces N-benzyl-3-oxopiperazine-1-carboxamide .
Applications in Medicinal Chemistry
Antimicrobial Agents
Derivatives of ethyl 3-oxopiperazine-1-carboxylate exhibit antimycobacterial activity against Mycobacterium tuberculosis. Compound 17d (a triazole derivative) showed an MIC₉₀ of 12.5 µg/mL, comparable to first-line drugs .
Anticancer Research
Imidazole-containing analogs demonstrate apoptosis-inducing effects in cancer cells. For example, derivative 17a inhibited breast cancer cell proliferation with an IC₅₀ of 50 µM .
Enzyme Inhibition
The compound acts as a CYP121A1 inhibitor, a cytochrome P450 enzyme critical for M. tuberculosis survival. Binding studies revealed a dissociation constant (Kₑ) of 225.8 µM for the 4-fluorobenzyl derivative .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (300 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
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